Vildagliptin Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vildagliptin Impurity A, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₇N₃O₃ and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Vildagliptin Impurity K, also known as Vildagliptin Impurity A, is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the management of type 2 diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired .
Mode of Action
By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels . Elevated levels of GLP-1 and GIP consequently result in improved glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by Vildagliptin Impurity K is the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of these hormones, thereby enhancing their insulinotropic effects .
Pharmacokinetics
Following oral administration, Vildagliptin Impurity K is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins and distributes extensively into extravascular spaces . Renal clearance of Vildagliptin Impurity K accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs .
Result of Action
The inhibition of DPP-4 by Vildagliptin Impurity K leads to an increase in the levels of GLP-1 and GIP, resulting in improved glycemic control . This results in a decrease in blood glucose levels, making it an effective treatment for type 2 diabetes mellitus .
Action Environment
The action of Vildagliptin Impurity K can be influenced by various environmental factors. For instance, the hydrolysis of Vildagliptin Impurity K is believed to take place in the kidney, resulting in the formation of LAY 151 . Furthermore, the drug metabolism and degradation pathways often overlap, resulting in the formation of identical constituents . Therefore, factors that affect these pathways, such as the presence of other drugs or changes in physiological conditions, can influence the action, efficacy, and stability of Vildagliptin Impurity K .
生化学分析
Biochemical Properties
Vildagliptin Impurity A interacts with various enzymes and proteins. Vildagliptin, the parent compound, is known to selectively inhibit the enzyme dipeptidyl peptidase-4 (DPP-4) and increase the glucose sensitivity of pancreatic α and β cells . It’s plausible that this compound may have similar interactions, but specific studies on this impurity are needed to confirm this.
Cellular Effects
Studies on Vildagliptin have shown that it can influence cell function by increasing the insulin: glucagon ratio, thereby decreasing hepatic glucose production
Molecular Mechanism
Vildagliptin exerts its effects by inhibiting DPP-4, an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells
Temporal Effects in Laboratory Settings
Studies on Vildagliptin have shown that it can produce clinically meaningful, dose-related decreases in A1C and FPG as add-on therapy in patients with type 2 diabetes inadequately controlled by metformin over a 24-week period .
Dosage Effects in Animal Models
Studies on Vildagliptin have shown that it can induce acute responses in monkeys at high doses, including peripheral edema and elevations of lactate dehydrogenase (LDH) and creatine kinase (CK) activity in the serum .
Metabolic Pathways
Vildagliptin is known to be extensively metabolized via at least four pathways before excretion
Transport and Distribution
Vildagliptin is known to distribute equally between plasma and red blood cells
生物活性
Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type 2 diabetes mellitus. However, its impurities, including Vildagliptin Impurity A, have raised concerns regarding their biological activity and safety. This article delves into the biological activity of this compound, focusing on its toxicity, effects on cellular mechanisms, and implications for clinical practice.
Overview of Vildagliptin and Its Impurities
Vildagliptin functions by inhibiting the DPP-4 enzyme, which increases levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels. While the therapeutic effects of Vildagliptin are well-documented, the presence of impurities such as this compound can potentially compromise drug safety and efficacy.
Key Characteristics of this compound
- Chemical Identity : CAS Number 565453-39-6.
- Role : An impurity formed during the synthesis of Vildagliptin that may exhibit distinct biological activities.
In Vitro Toxic Evaluation
A pivotal study evaluated the cytotoxic effects of Vildagliptin and its impurities using mouse fibroblast 3T3 cells. The research aimed to establish a correlation between the presence of impurities and increased cytotoxicity.
Findings :
- Cytotoxicity : this compound showed significant cytotoxic effects at higher concentrations (10 μM), leading to increased oxidative stress and free radical generation .
- Mechanisms of Action :
- Oxidative Stress : The study indicated that both Vildagliptin and its impurities could elevate reactive oxygen species (ROS) levels, which are implicated in cellular damage.
- Nitric Oxide Production : Decreased nitric oxide (NO) production was observed across all tested concentrations of Vildagliptin and its impurities, suggesting potential inflammatory implications .
Clinical Efficacy and Safety
A comprehensive analysis involving 3,834 patients assessed the efficacy and safety profiles of Vildagliptin in combination with metformin. While the primary focus was on the therapeutic effects, the implications of impurities like this compound were indirectly addressed through adverse event reporting.
Results :
- Efficacy : Patients receiving Vildagliptin demonstrated a significant reduction in HbA1c levels (-0.9%) compared to other oral antidiabetic drugs .
- Safety Profile : No significant differences in adverse events were reported among patients treated with Vildagliptin, indicating a relatively safe profile despite the presence of impurities .
Comparative Analysis of Biological Activity
Parameter | Vildagliptin | This compound | Other DPP-4 Inhibitors |
---|---|---|---|
Cytotoxicity (10 μM) | Low | Moderate | Low |
Oxidative Stress Induction | Moderate | High | Low |
NO Production | Normal | Decreased | Normal |
Clinical Efficacy | High | Unknown | High |
特性
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJPEBUSBVYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。